LY 393558

Übersicht

Beschreibung

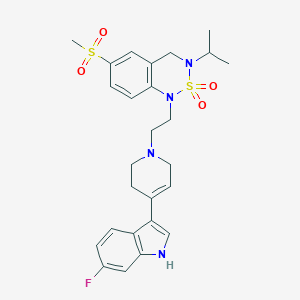

LY 393558 is a complex organic compound that features a unique combination of indole, pyridine, and benzothiadiazine moieties

Wissenschaftliche Forschungsanwendungen

LY 393558 has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes

Wirkmechanismus

Target of Action

LY 393558, also known as 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide, primarily targets the 5-HT1B, 5-HT1D receptors, and the serotonin transporter (SERT) . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep .

Mode of Action

This compound acts as a potent serotonin reuptake inhibitor and an antagonist of the 5-HT1B and 5-HT1D receptors . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. As an antagonist of the 5-HT1B and 5-HT1D receptors, it prevents the binding of serotonin to these receptors, further enhancing the concentration of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin and antagonizing the 5-HT1B and 5-HT1D receptors, this compound increases the extracellular levels of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in extracellular serotonin levels . This can lead to various physiological effects, depending on the specific neural circuits involved. For instance, this compound has been found to reduce serotonin-induced vasoconstriction, suggesting potential therapeutic applications for the treatment of pulmonary hypertension .

Biochemische Analyse

Biochemical Properties

LY 393558 plays a significant role in biochemical reactions, particularly those involving serotonin (5-HT). It acts as a potent inhibitor of the 5-HT transporter, effectively increasing the extracellular levels of 5-HT in the frontal cortex of mice models . Furthermore, this compound is an antagonist of 5-HT1B and 5-HT1D receptors . The compound’s interaction with these receptors and the 5-HT transporter significantly influences serotonin signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its ability to increase extracellular levels of 5-HT influences cell function, particularly in the context of cell signaling pathways and cellular metabolism . For instance, in guinea pig models, this compound has been shown to raise extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potent serotonin reuptake inhibitor, this compound increases the extracellular levels of 5-HT, thereby influencing the activity of 5-HT receptors . It also acts as an antagonist of 5-HT1B and 5-HT1D receptors, further modulating serotonin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving guinea pigs, this compound was found to raise extracellular levels of 5-HT to approximately 1500% at the highest dose of 20 mg/kg . Furthermore, this compound (5 mg/kg/day; p.o., 21 days) can still elicit a further increase in extracellular 5-HT in chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in guinea pig models, this compound raises extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg, while levels of 5-HT reach approximately 1500% at the highest dose of 20 mg/kg .

Metabolic Pathways

Given its role as a serotonin reuptake inhibitor and antagonist of 5-HT receptors, it is likely that this compound interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

Given its role as a serotonin reuptake inhibitor, it is likely that this compound interacts with transporters involved in serotonin uptake .

Subcellular Localization

Given its role in serotonin signaling, it is likely that this compound localizes to areas of the cell involved in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LY 393558 typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridine ring, and finally, the construction of the benzothiadiazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

LY 393558 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridine rings

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

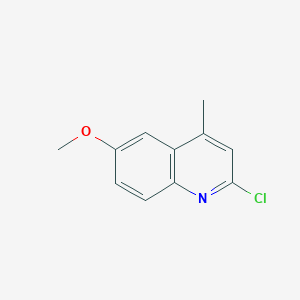

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities with LY 393558

Pyridine Derivatives: Compounds like nicotine and pyridoxine also feature the pyridine ring and exhibit similar chemical properties

Benzothiadiazine Derivatives: Thiazide diuretics, such as hydrochlorothiazide, contain the benzothiadiazine moiety and are used in medicinal applications

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic systems, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Eigenschaften

IUPAC Name |

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLYAPLTMMCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438426 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271780-64-4 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

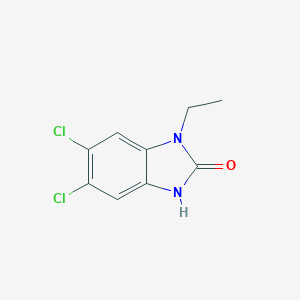

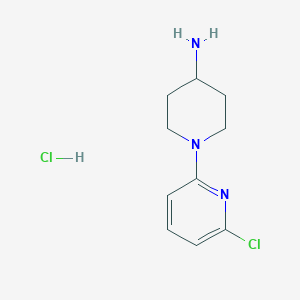

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

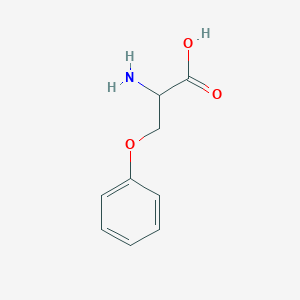

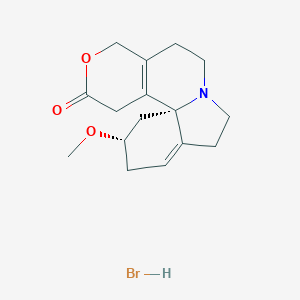

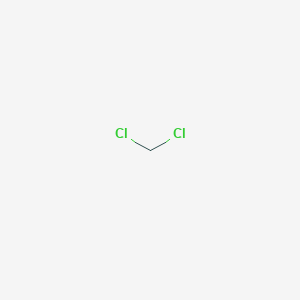

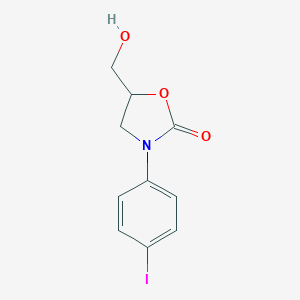

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)